![molecular formula C18H12N2O3 B2784992 (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile CAS No. 1025224-57-0](/img/structure/B2784992.png)
(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile is an organic compound characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a pentadienenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves a multi-step process. One common method includes the condensation of benzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced properties. The presence of both the benzoyl and nitrophenyl groups makes it a suitable candidate for reactions such as:
- Michael Addition : The conjugated system can participate in Michael addition reactions, facilitating the formation of complex molecules.
- Aldol Condensation : This compound can be utilized in aldol reactions to generate larger carbon frameworks.
Medicinal Chemistry
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of penta-dienonitrile compounds possess cytotoxic effects against various cancer cell lines. The nitrophenyl group may enhance this activity through mechanisms involving oxidative stress.
- Antimicrobial Properties : Some related compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
Materials Science
The electronic properties of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile make it a candidate for:
- Organic Photovoltaics : Its ability to absorb light and convert it into energy can be harnessed in solar cell applications.
- Liquid Crystals : The compound's structural features may allow it to be incorporated into liquid crystal displays (LCDs), enhancing their performance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives from this compound through functionalization at the benzoyl position. These derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited enhanced potency compared to the parent compound, highlighting the potential for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2-benzoyl-5-(2-aminophenyl)-2,4-pentadienenitrile: Similar structure but with an amino group instead of a nitro group.
(2E,4E)-2-benzoyl-5-(2-methylphenyl)-2,4-pentadienenitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.
Biological Activity
(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile, also known as a nitrophenyl derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.31 g/mol
- CAS Number : 1025224-57-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis .
- Nitric Oxide Synthase (NOS) : Studies indicate that this compound may modulate the activity of nitric oxide synthase, which plays a crucial role in cardiovascular health and neuroprotection .
- Cell Cycle Regulation : The compound affects cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- In vitro Studies : In various cancer cell lines, the compound induced apoptosis and inhibited cell growth. For example, studies on human breast cancer cells showed a dose-dependent decrease in viability .
- Mechanistic Studies : The compound was found to activate caspase pathways leading to programmed cell death. It also downregulated anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:
- Cytokine Production : It was observed to reduce the secretion of TNF-alpha and IL-6 in macrophage models, indicating its role in modulating inflammatory responses .
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Inflammation :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2E,4E)-2-benzoyl-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c19-13-16(18(21)15-8-2-1-3-9-15)11-6-10-14-7-4-5-12-17(14)20(22)23/h1-12H/b10-6+,16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBPLLWDJBTJM-IPASCASISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.